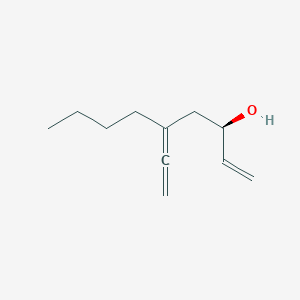
(3R)-5-Ethenylidenenon-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-5-Ethenylidenenon-1-EN-3-OL is a unique organic compound characterized by its specific stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes an ethenylidene group and a hydroxyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Ethenylidenenon-1-EN-3-OL can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, followed by the introduction of the ethenylidene group. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Ethenylidenenon-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethenylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically results in the formation of ketones or aldehydes, while reduction can yield various alcohols or alkanes.
Scientific Research Applications
(3R)-5-Ethenylidenenon-1-EN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (3R)-5-Ethenylidenenon-1-EN-3-OL exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethenylidene group can participate in various chemical reactions, altering the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
(3S)-5-Ethenylidenenon-1-EN-3-OL: This enantiomer has the same molecular formula but different stereochemistry, leading to different biological activities.
(3R)-5-Methylnonen-1-EN-3-OL: Similar structure but with a methyl group instead of an ethenylidene group, resulting in different reactivity and applications.
(3R)-5-Ethenylidenenon-1-EN-2-OL: Similar structure but with the hydroxyl group at a different position, affecting its chemical properties.
Uniqueness
(3R)-5-Ethenylidenenon-1-EN-3-OL is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its usefulness in different fields of research make it a valuable compound in both academic and industrial settings.
Properties
CAS No. |
821782-91-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-4-7-8-10(5-2)9-11(12)6-3/h6,11-12H,2-4,7-9H2,1H3/t11-/m0/s1 |
InChI Key |
IAFUJNSOPDRRFP-NSHDSACASA-N |
Isomeric SMILES |
CCCCC(=C=C)C[C@H](C=C)O |
Canonical SMILES |
CCCCC(=C=C)CC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)

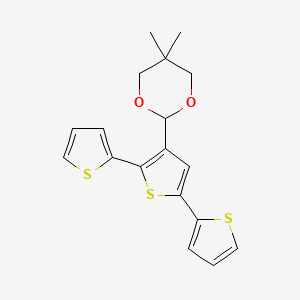

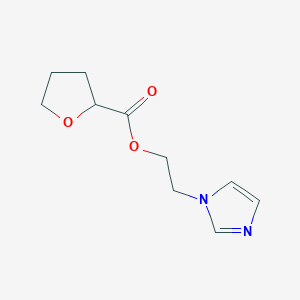
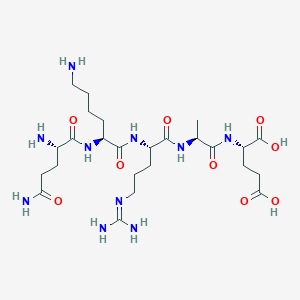
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
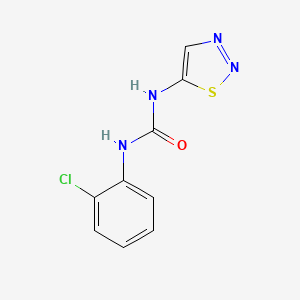
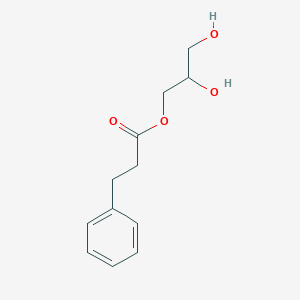
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
